molecular formula C34H30Cl2N2O6 B12525375 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one

6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one

Cat. No.: B12525375
M. Wt: 633.5 g/mol
InChI Key: JIZHYCVYEYCNBT-UHFFFAOYSA-N
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Description

6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, with its unique structure, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-chloro-2-methoxyacridin-9-one.

    Etherification: The compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.

    Chlorination: Chlorination is performed to introduce the chloro groups at specific positions.

    Final Assembly: The final product is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated acridine derivatives.

    Substitution: Various halogenated acridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other acridine derivatives

Biology

In biological research, it is studied for its potential as an intercalating agent, which can insert itself between DNA base pairs, affecting DNA replication and transcription.

Medicine

Medically, acridine derivatives are explored for their anticancer properties. This compound, in particular, is investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Industry

In the industrial sector, it can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one involves its interaction with DNA. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the normal function of DNA. This can lead to the inhibition of topoisomerase enzymes, preventing DNA replication and transcription, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is unique due to its specific substitutions and the presence of multiple ethoxy groups, which enhance its solubility and potential interactions with biological molecules. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C34H30Cl2N2O6

Molecular Weight

633.5 g/mol

IUPAC Name

6-chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one

InChI

InChI=1S/C34H30Cl2N2O6/c1-41-23-5-9-29-27(19-23)33(39)25-7-3-21(35)17-31(25)37(29)11-13-43-15-16-44-14-12-38-30-10-6-24(42-2)20-28(30)34(40)26-8-4-22(36)18-32(26)38/h3-10,17-20H,11-16H2,1-2H3

InChI Key

JIZHYCVYEYCNBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC(=C3)Cl)CCOCCOCCN4C5=C(C=C(C=C5)OC)C(=O)C6=C4C=C(C=C6)Cl

Origin of Product

United States

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